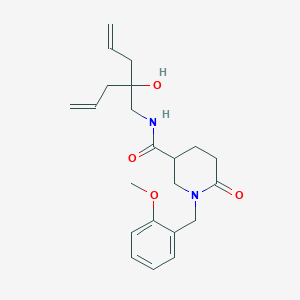![molecular formula C18H20N4O2S B6039880 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6039880.png)
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine, also known as BFTAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BFTAP is a small molecule that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.
Wirkmechanismus
The mechanism of action of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to inhibit the activity of various enzymes such as PI3K/Akt, NF-κB, and COX-2, which are involved in these pathways. 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has also been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and protects neurons from oxidative stress. In vivo studies have shown that 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine reduces tumor growth, reduces inflammation, and improves cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has several advantages for lab experiments, including its small molecular weight, high purity, and well-characterized structure. However, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine.
Zukünftige Richtungen
There are several future directions for research on 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to investigate its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine and improve its solubility and bioavailability. Overall, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has shown promising potential as a therapeutic agent, and further research is needed to fully understand its therapeutic applications.
Synthesemethoden
The synthesis of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with N-methyl-N-(p-toluenesulfonyl)prolinamide to form an intermediate compound. This intermediate is then reacted with thioacetic acid and piperidine to yield the final product, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. The synthesis of 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been optimized to achieve high yields and purity, and its structure has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation research, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disease research, 1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17(15-11-13-7-3-4-8-14(13)24-15)19-20-18(21)25-12-16(23)22-9-5-2-6-10-22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDKFEHBCAMTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B6039815.png)
![N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6039823.png)

![N-(3-isoxazolylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039847.png)
![3-(1-azocanylmethyl)-2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B6039850.png)


![3-benzyl-7-[2-(diethylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione dihydrochloride](/img/structure/B6039872.png)
![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)
![2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B6039894.png)
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6039900.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)